Product packaging for Ylangenol(Cat. No.:CAS No. 41610-69-9)

Ylangenol

Cat. No.: B211571
CAS No.: 41610-69-9
M. Wt: 220.35 g/mol
InChI Key: JIXPRNKLOIEGFI-UHFFFAOYSA-N
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Description

Contextualization of Ylangenol within Natural Product Chemistry

Natural product chemistry involves the isolation, structure elucidation, and study of the properties of compounds produced by living organisms. This compound, with its sesquiterpenoid structure (composed of three isoprene (B109036) units), is a classic example of a natural product derived from plant secondary metabolism. nih.govnih.gov Essential oils, which are volatile and concentrated liquids extracted from plants, are rich sources of such compounds, including terpenes and terpenoids like this compound. nih.gov The chemical composition of these essential oils can vary depending on factors such as the plant part used and the extraction method employed. Steam distillation is a commonly used technique for isolating volatile compounds like this compound from plant matrices.

Historical Perspectives on this compound Research

Research into this compound has involved its isolation and structural characterization from various plant sources. Early studies focused on identifying the components responsible for the aromatic properties of essential oils, particularly those from Cananga odorata. The isolation of this compound from the essential oil of Laggera pterodonta using techniques like olfactory-guided fractionation and subsequent structural determination using NMR and MS analyses exemplify historical approaches to studying this compound. chemfaces.com The compound's CAS number, 41610-69-9, and its identification in databases like PubChem reflect its established presence in chemical literature and ongoing academic interest. biosynth.comnih.govchembk.comxcessbio.com

Significance of this compound in Terpenoid Research

This compound holds significance in terpenoid research due to its specific chemical structure, characterized by a tricyclo[4.4.0.0²,⁷]dec-3-ene framework with a bridging methanol (B129727) group, as well as methyl and isopropyl substituents. Terpenoids represent the largest class of plant volatile compounds, playing diverse roles in plant biology. nih.gov The study of individual terpenoids like this compound contributes to a broader understanding of their biosynthesis, structural diversity, and distribution in nature. Research findings have indicated variability in this compound's concentration across different plant species, suggesting potential ecological or biosynthetic factors influencing its production. Comparative studies with similar compounds, such as other sesquiterpenoids, help to elucidate the relationship between structural features and properties. The unique structure of this compound also makes it a subject of interest in organic synthesis research, where it can serve as an intermediate in the creation of other natural products or related compounds.

Here is a table summarizing some of the plant sources where this compound has been reported:

Plant SourceNotes
Cananga odorataYlang-ylang tree, source of essential oil biosynth.com
Santolina chamaecyparissusReported presence nih.gov
Aloysia gratissimaReported presence nih.gov
Laggera pterodontaIsolated from essential oil chemfaces.com
Brachylaena huillensisFound in heartwood essential oil
Piper philippinumFound in aerial part essential oil researchgate.net

Further detailed research findings related to this compound's occurrence and structural features can be found in academic literature focusing on the chemical analysis of essential oils and natural products. Studies employing techniques like GC-MS have identified this compound as a component in various plant extracts, providing data on its relative abundance alongside other terpenes and phenolic compounds. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O B211571 Ylangenol CAS No. 41610-69-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methyl-8-propan-2-yl-3-tricyclo[4.4.0.02,7]dec-3-enyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-9(2)11-6-7-15(3)12-5-4-10(8-16)14(15)13(11)12/h4,9,11-14,16H,5-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXPRNKLOIEGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C3C1C2C(=CC3)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90961838
Record name [1-Methyl-8-(propan-2-yl)tricyclo[4.4.0.0~2,7~]dec-3-en-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41610-69-9
Record name Ylangenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041610699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1-Methyl-8-(propan-2-yl)tricyclo[4.4.0.0~2,7~]dec-3-en-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Distribution of Ylangenol

Botanical Sources and Isolation

Ylangenol has been isolated from several plant species, often as a component of their essential oils. The isolation typically involves methods such as steam distillation or solvent extraction, followed by purification techniques like gas chromatography.

Cananga odorata (Ylang-ylang tree)

Cananga odorata, commonly known as the ylang-ylang tree, is a well-known source of fragrant essential oil. While ylang-ylang oil is rich in various terpenes and phenylpropanoids like linalool, germacrene D, and caryophyllene, specific detailed research findings on the isolation yield or concentration of this compound directly from Cananga odorata in the provided search results are limited. ui.ac.idnih.govtandfonline.comresearchgate.netmdpi.com However, the name "this compound" itself suggests a historical connection to this plant.

Brachylaena hutchinsii

Brachylaena hutchinsii has been identified as a source of this compound. researchgate.netnih.govajol.infoplanttherapy.comgla.ac.ukresearchgate.netacs.org this compound has been isolated from the bark and heartwood of this tree. nih.govgla.ac.ukacs.org Isolation from the methanol (B129727) extract of the bark yielded this compound along with other sesquiterpenes like 8-ketocopaenol and 8-ketothis compound. nih.govacs.org Steam distillation of the heartwood has also tentatively identified this compound in the volatile oil. gla.ac.uk Solvent extraction using ethyl acetate (B1210297) has shown a recovery rate of 1.4% w/w of this compound from Brachylaena hutchinsii heartwood.

Here is a summary of findings regarding this compound in Brachylaena hutchinsii:

Plant PartExtraction MethodIsolation FindingsReferences
BarkMethanol extractIsolated this compound along with 8-ketocopaenol and 8-ketothis compound. nih.govacs.org
HeartwoodSteam distillationTentatively identified this compound in volatile oil. gla.ac.uk
HeartwoodSolvent extractionEthyl acetate extraction yielded 1.4% w/w this compound. Petroleum ether yielded 1.1%.
Aerial partsHydrodistilled essential oilEssential oil contained sesquiterpene hydrocarbons like caryophyllene, β-cubebene, cis-calamenene, and α-copaene as main components. This compound is a primary constituent in the wood essential oil. researchgate.netajol.infoplanttherapy.comresearchgate.net

Hygrophila salicifolia

Hygrophila salicifolia is a traditional Chinese herbal medicine. researchgate.netscispace.comresearchgate.netphcogrev.comfazendasubmersa.com.brstoffelsplants.com The essential oil of H. salicifolia has been found to contain this compound. researchgate.netresearchgate.net One study on the essential oil composition identified this compound as one of the major compounds, present at a concentration of 3.1%. researchgate.netresearchgate.net Other major compounds in the essential oil included 1-octen-3-ol, phytol, phytone, cubebol, estragole, and 7-epi-silphiperfol-5-ene. researchgate.netresearchgate.net

Here is a summary of findings regarding this compound in Hygrophila salicifolia:

Plant PartExtraction MethodIsolation FindingsConcentration (%)References
Essential oilNot specifiedThis compound identified as a major compound along with others.3.1 researchgate.netresearchgate.net

Toona ciliata

Toona ciliata, also known as red cedar, is a tree found in various regions. mdpi.comresearchgate.netresearchgate.netwikipedia.org this compound has been detected in the volatile oil from the root bark of Toona ciliata. mdpi.comresearchgate.netresearchgate.net In one analysis of the volatile oil, this compound was present at a concentration of 2.12%. mdpi.comresearchgate.netresearchgate.net Other compounds identified in the volatile oil included santalene, himachalol, longicyclene, and cubenol. mdpi.comresearchgate.netresearchgate.net

Here is a summary of findings regarding this compound in Toona ciliata:

Plant PartExtraction MethodIsolation FindingsConcentration (%)References
Root barkVolatile oilThis compound identified as a component.2.12 mdpi.comresearchgate.netresearchgate.net

Chrysopogon zizanioides

Chrysopogon zizanioides (L.) Roberty, commonly known as vetiver, is a perennial grass recognized for its aromatic roots. This compound has been identified as a component in the crude methanolic root extract of C. zizanioides. horizonepublishing.comfao.org Analysis using GC-MS has revealed this compound among the compounds present in the roots of this plant. horizonepublishing.comfao.org While sesquiterpenes form a major group of compounds in C. zizanioides root extracts, with Vetivenic acid often being the most abundant, this compound is also a documented constituent. horizonepublishing.comfao.org

Other Documented Plant Sources

Beyond Chrysopogon zizanioides, this compound has been reported in a range of other plant species. These include:

Santolina chamaecyparissus (cotton lavender), a species in the Asteraceae family native to the Mediterranean region. nih.govplantaedb.com

Aloysia gratissima. nih.gov

Cananga odorata (ylang-ylang), from which this compound, a sesquiterpene alcohol, is derived from the essential oil of the flowers.

Brachylaena huillensis.

Toona ciliata.

Jatropha species.

Hygrophila salicifolia. researchgate.netresearchgate.net

Artemisia gmelinii. figshare.comnih.gov

Laggera crispata. medchemexpress.com

Begonia cucullata. mdpi.com

Calendula officinalis. mdpi.com

Teucrium polium. cabidigitallibrary.org

The presence and relative abundance of this compound can differ considerably across these diverse botanical sources.

Distribution within Plant Tissues and Essential Oils

This compound is typically found in the volatile fractions of plants, particularly in essential oils. Studies on various plant species highlight its presence in different plant parts. For instance, in Chrysopogon zizanioides, this compound is identified in the root extract. horizonepublishing.comfao.org In Cananga odorata, it is a constituent of the essential oil extracted from the flowers.

The concentration of this compound can vary depending on the specific tissue examined. Essential oils themselves are complex mixtures, and this compound's contribution to the total oil composition differs among species and even within different parts of the same plant. For example, analyses of essential oils from various Jatropha species have identified this compound as a component. nih.gov Similarly, it has been detected in the essential oils of Hygrophila salicifolia aerial parts. researchgate.netresearchgate.net Studies on Artemisia gmelinii have also reported this compound in the essential oil from its aerial parts. figshare.comnih.gov The method of extraction, such as steam distillation or solvent extraction, can also influence the yield and composition of the essential oil, and thus the detected amount of this compound. figshare.com

Chemo-variability of this compound Content Across Plant Species and Geographic Origin

The concentration of this compound exhibits significant chemo-variability, influenced by both the plant species and the geographic origin of the plant. Research indicates that this compound concentration can vary widely across different species. For example, a study noted a considerable difference in this compound concentration between Brachylaena huillensis (12%) and Jatropha oils (0.24%). This variability suggests that ecological or biosynthetic factors play a role in this compound production.

Geographic origin is another critical factor contributing to the chemo-variability of essential oil composition, including the content of compounds like this compound. The chemical composition of essential oils from the same plant species can differ based on the region where they are grown due to variations in climate, soil, precipitation, light exposure, and other environmental factors. cabidigitallibrary.orgnih.govresearchgate.net Genetic variability within a species can also lead to different chemotypes, impacting the levels of specific compounds like this compound. nih.govmdpi.com Studies comparing the essential oil composition of plants from different geographical regions often reveal variations in the percentages of various constituents, highlighting the influence of environmental and genetic factors on the plant's metabolic profile. nih.govnih.govresearchgate.netfrontiersin.org

Table 1: Documented Plant Sources of this compound

Plant SpeciesFamilyPlant Part/SourceNotes
Chrysopogon zizanioidesPoaceaeRoot extractIdentified by GC-MS. horizonepublishing.comfao.org
Santolina chamaecyparissusAsteraceaeNot specifiedReported occurrence. nih.govplantaedb.com
Aloysia gratissimaVerbenaceaeNot specifiedReported occurrence. nih.gov
Cananga odorataAnnonaceaeFlower essential oilSesquiterpene alcohol component.
Brachylaena huillensisAsteraceaeNot specifiedReported with data (12% content).
Toona ciliataMeliaceaeNot specifiedReported occurrence.
Jatropha speciesEuphorbiaceaeOilsReported with data (0.24% content).
Hygrophila salicifoliaAcanthaceaeEssential oilMajor compound (3.1% in one study). researchgate.netresearchgate.net
Artemisia gmeliniiAsteraceaeAerial parts essential oilReported component. figshare.comnih.gov
Laggera crispataAsteraceaeNot specifiedReported occurrence. medchemexpress.com
Begonia cucullataBegoniaceaeEssential oilReported component. mdpi.com
Calendula officinalisAsteraceaeEssential oilReported component. mdpi.com
Teucrium poliumLamiaceaeEssential oilReported component. cabidigitallibrary.org

Table 2: Examples of this compound Concentration Variability

Plant SpeciesSource/TissueThis compound ConcentrationReference
Brachylaena huillensisNot specified12%
Jatropha speciesOils0.24%
Hygrophila salicifoliaEssential oil3.1% researchgate.netresearchgate.net

The Biosynthesis of this compound

This compound is a sesquiterpene alcohol found in the essential oil of plants such as Cananga odorata (ylang-ylang tree) and Laggera crispata. biosynth.commedchemexpress.com It is a C15 compound characterized by a tricyclo[4.4.0.0²,⁷]dec-3-ene framework with a methanol substituent. biosynth.comnih.gov Like other sesquiterpenes, this compound's biosynthesis originates from fundamental five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are produced through two distinct metabolic pathways. nih.govkegg.jp

Biosynthesis of this compound

The biosynthesis of this compound is part of the broader sesquiterpene biosynthesis pathway, which involves the formation of the C15 precursor farnesyl pyrophosphate (FPP) followed by enzymatic cyclization and subsequent modifications. wikipedia.orgasm.orgnih.gov

General Sesquiterpene Biosynthesis Pathways

Terpenoids, including sesquiterpenes, are synthesized from the C5 precursors IPP and DMAPP. nih.govkegg.jpnih.gov In plants, these precursors are generated via two independent pathways localized in different cellular compartments: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govkegg.jpnih.gov

The MVA pathway is typically localized in the cytosol of eukaryotic cells, including plants. nih.govkegg.jpnih.govtandfonline.com It is the primary route for the biosynthesis of sesquiterpenes, triterpenes, and sterols. nih.govkegg.jpnih.govresearchgate.net The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.netasm.orgbiorxiv.orgresearchgate.net HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR), which is often considered a key regulatory enzyme of this pathway. nih.govresearchgate.netpnas.orgmdpi.comsippe.ac.cn Mevalonate undergoes a series of phosphorylation and decarboxylation steps to yield IPP. researchgate.net

The MEP pathway, also known as the non-mevalonate or DXP pathway, operates in the plastids of plant cells and in many prokaryotes. nih.govkegg.jptandfonline.compnas.org This pathway is responsible for the biosynthesis of monoterpenes, diterpenes, carotenoids, and the prenyl chains of chlorophyll (B73375) and plastoquinone. nih.govkegg.jppnas.orgpnas.org The MEP pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P) to form 1-deoxy-D-xylulose-5-phosphate (DXP), catalyzed by DXP synthase (DXS). nih.govtandfonline.compnas.org DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by DXP reductoisomerase (DXR). nih.govpnas.org A series of subsequent enzymatic steps leads to the formation of IPP and DMAPP within the plastid. nih.gov

Although compartmentalized, there is evidence of metabolic "crosstalk" or exchange of IPP and DMAPP between the cytosol and plastids, allowing the MEP pathway to potentially contribute precursors for cytosolic sesquiterpene biosynthesis under certain conditions. nih.govfrontiersin.org

Farnesyl pyrophosphate (FPP) is the direct 15-carbon precursor for the biosynthesis of all sesquiterpenes. wikipedia.orgasm.orgnih.govmdpi.com FPP is synthesized by the enzyme farnesyl pyrophosphate synthase (FPPS), a prenyltransferase. mdpi.comnih.gov FPPS catalyzes the sequential head-to-tail condensation of one molecule of DMAPP with two molecules of IPP. mdpi.comnih.gov This reaction occurs primarily in the cytosol for sesquiterpene biosynthesis. nih.govkegg.jpnih.gov

The formation of FPP can be summarized as follows: DMAPP (C5) + IPP (C5) → Geranyl pyrophosphate (GPP) (C10) + PPi GPP (C10) + IPP (C5) → Farnesyl pyrophosphate (FPP) (C15) + PPi

FPP serves as a branch point, leading not only to sesquiterpenes but also to other isoprenoids such as sterols and triterpenes. wikipedia.orgresearchgate.netmdpi.com

Enzymatic Steps and Key Enzymes in this compound Biosynthesis

The conversion of linear FPP into the diverse array of sesquiterpene structures, including this compound, involves the action of specific enzymes.

Sesquiterpene synthases (STSs), a class of terpene synthases (TPSs), are key enzymes that catalyze the cyclization of FPP (or its isomer nerolidyl pyrophosphate) to form the basic carbon skeletons of sesquiterpenes. asm.orgnih.govmdpi.comcardiff.ac.ukresearchgate.netwur.nl These enzymes are highly diverse and can produce hundreds of different sesquiterpene scaffolds from a single substrate. asm.orgwur.nl

The reaction mechanism catalyzed by sesquiterpene synthases typically involves the metal-dependent ionization of the pyrophosphate group of FPP, generating a reactive carbocation. asm.orgcardiff.ac.ukresearchgate.net This initial carbocation then undergoes a series of complex intramolecular cyclization, rearrangement (such as hydride or alkyl shifts), and isomerization steps within the enzyme's active site. cardiff.ac.ukresearchgate.netbiorxiv.org The reaction is terminated by proton abstraction or, in the case of sesquiterpene alcohols like this compound, by the capture of a water molecule. cardiff.ac.uk The specific structure of the resulting sesquiterpene hydrocarbon or alcohol is determined by the precise folding of the FPP substrate and the catalytic machinery of the specific sesquiterpene synthase.

While the specific sesquiterpene synthase responsible for forming the tricyclic skeleton of this compound directly from FPP has not been explicitly identified in the provided search results, it is understood that a dedicated sesquiterpene synthase enzyme catalyzes this initial cyclization and skeleton formation step.

Following the formation of the core sesquiterpene skeleton by a sesquiterpene synthase, further structural diversity is often generated by a range of modifying enzymes. nih.govresearchgate.netnih.gov Cytochrome P450 monooxygenases (P450s) and oxidoreductases are prominent examples of enzymes involved in these post-cyclization modifications. asm.orgcardiff.ac.ukresearchgate.netnih.govnih.govrsc.orgplos.orgtandfonline.com

Cytochrome P450 monooxygenases are heme-containing enzymes that catalyze a variety of oxidative reactions, including hydroxylations, epoxidations, and oxidations, which can introduce hydroxyl groups or modify existing functional groups on the sesquiterpene scaffold. researchgate.netnih.govrsc.org These modifications are crucial for generating the vast structural and functional diversity observed among sesquiterpenoids. nih.govresearchgate.net

Oxidoreductases are another class of enzymes that catalyze oxidation and reduction reactions, further modifying the sesquiterpene structure. asm.orgnih.govplos.org These enzymes can be involved in steps such as the conversion of alcohols to aldehydes or ketones, or the reduction of double bonds.

Given that this compound is a sesquiterpene alcohol with a hydroxyl group, it is highly probable that, after the formation of the tricyclic hydrocarbon skeleton by a sesquiterpene synthase, one or more post-cyclization modification enzymes, likely including a cytochrome P450 monooxygenase or a specific oxidoreductase, are involved in introducing the hydroxyl group at the characteristic position on the this compound structure. cardiff.ac.ukresearchgate.netnih.govrsc.org The precise sequence and identity of these modifying enzymes specific to this compound biosynthesis would require detailed biochemical and genetic studies.

Biosynthesis of Ylangenol

Proposed Biosynthetic Routes and Metabolic Networks

The proposed biosynthetic route for Ylangenol likely begins with the synthesis of FPP through the MVA pathway kegg.jp. FPP is then cyclized by a sesquiterpene synthase to form a precursor molecule with the core tricyclic skeleton of this compound nih.gov. The specific type of sesquiterpene synthase involved would dictate the initial cyclization pattern of FPP. Following cyclization, hydroxylation, likely catalyzed by a cytochrome P450 enzyme, would introduce the hydroxyl group characteristic of this compound d-nb.info. Further modifications, such as acetylation by an acetyltransferase, could then occur to produce ylangenyl acetate (B1210297) nih.gov.

Plant specialized metabolism, including terpene biosynthesis, is increasingly understood as occurring within complex metabolic networks rather than simple linear pathways nih.gov. This means that multiple enzymes can interact with various substrates, leading to a diversity of related compounds nih.gov. While a specific detailed metabolic network for this compound is not available in the search results, it is plausible that intermediates in the this compound pathway could be shunted into other branches of sesquiterpene biosynthesis, or that enzymes involved in this compound synthesis could also process related sesquiterpene precursors. Transcriptomic analysis can provide insights into the coordinated expression of genes involved in such networks nih.govmdpi.com.

Methodologies for Elucidating Biosynthetic Pathways

Elucidating the complex biosynthetic pathways of natural products like this compound requires a combination of experimental approaches. Several key methodologies have been successfully applied in studying terpene biosynthesis.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the fate of specific atoms from a precursor molecule into the final product, providing insights into the sequence of enzymatic reactions and the rearrangement of the carbon skeleton musechem.comboku.ac.atnumberanalytics.com. In the context of this compound biosynthesis, feeding experiments with isotopically labeled precursors, such as [13C]-labeled glucose or mevalonate (B85504), to the plant or cell culture producing this compound could reveal how the carbon atoms from these primary metabolites are incorporated into the this compound structure boku.ac.at. Analysis of the labeling pattern in the isolated this compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) can help deduce the cyclization mechanism and subsequent modification steps biorxiv.orgnih.gov. While no specific isotopic labeling studies on this compound were found, this methodology is fundamental to understanding terpene biosynthesis mechanisms boku.ac.at.

Enzyme Characterization and Heterologous Expression Systems

Identifying and characterizing the enzymes involved in this compound biosynthesis is crucial for understanding the pathway at a molecular level. This involves isolating and purifying putative biosynthetic enzymes, such as sesquiterpene synthases, cytochrome P450s, and transferases, from the this compound-producing organism d-nb.infonih.govresearchgate.net. Once isolated, the enzymatic activity can be characterized in vitro using appropriate substrates d-nb.infosciopen.com.

Heterologous expression systems, such as Escherichia coli or yeast, are invaluable tools for confirming the function of cloned genes suspected to be involved in the pathway nih.govresearchgate.netsciopen.comfrontiersin.org. By introducing a candidate gene into a host organism that does not naturally produce this compound, researchers can test if the host gains the ability to produce this compound or an intermediate when supplied with the appropriate precursor (e.g., FPP) d-nb.infonih.govsciopen.com. This approach allows for the functional validation of individual genes and enzymes within the proposed pathway nih.govresearchgate.netsciopen.com.

Transcriptomic Analysis and Gene-to-Compound Correlation

Transcriptomic analysis, often performed using RNA sequencing, provides a snapshot of all the genes being actively transcribed in a specific tissue or under certain conditions nih.govnih.govfrontiersin.orgnih.gov. By comparing the transcriptome of tissues that produce high levels of this compound with those that produce low levels, or by analyzing changes in gene expression during different developmental stages or in response to environmental cues, researchers can identify candidate genes that are potentially involved in this compound biosynthesis nih.govnih.gov. Genes encoding enzymes like terpene synthases, cytochrome P450s, and transferases that show a strong correlation in their expression pattern with the accumulation of this compound are strong candidates for further functional characterization nih.govmdpi.com. This "gene-to-compound" correlation approach helps narrow down the list of potential biosynthetic genes from the vast number of genes expressed in a plant nih.govmdpi.com.

Data from transcriptomic studies can also be integrated with metabolomic data (analysis of the complete set of metabolites) to build a more comprehensive picture of the metabolic network involved in this compound production nih.govmdpi.com.

Chemical Synthesis and Derivatization of Ylangenol

Laboratory-Scale Synthetic Methodologies

Laboratory-scale synthesis of ylangenol and its derivatives has been explored through different routes. Early attempts at chemical synthesis involved the cyclization of farnesyl derivatives, but these often resulted in low enantiomeric purity due to stereochemical complexities . The Wolff-Kishner reduction of Brachylaenalones has also been reported, yielding only trace amounts of this compound alongside dominant byproducts . Catalytic hydrogenation of α-ylangene over Adams catalyst (platinum oxide) has produced this compound in low yields (≤15%), with competing ring-opening reactions reducing efficiency . Raney nickel-mediated reductions of dithioketal intermediates similarly failed to achieve scalable outputs while preserving the tricyclic scaffold .

Fischer Esterification for Analog Generation (e.g., Ylangenyl Acetate (B1210297) from this compound)

Fischer esterification is a common method for generating ester analogs from alcohols and carboxylic acids using an acid catalyst vulcanchem.com. This reaction involves the reaction of this compound with a carboxylic acid, such as acetic acid, in the presence of an acid catalyst to form ylangenyl acetate or other ylangenyl esters vulcanchem.com. This method allows for the creation of derivatives with potentially altered properties.

Acid-Catalyzed Hydrolysis for this compound Regeneration

Hydrolysis of esters, including ylangenyl acetate, can regenerate the parent alcohol, this compound, in the presence of water and acid or base catalysts . This acid-catalyzed hydrolysis provides a method to cleave the ester linkage and recover this compound from its ester derivatives.

Precursors and Reagents Utilized in this compound Synthesis

While detailed total synthesis routes for this compound are not extensively described in the provided text, the natural biosynthesis of sesquiterpenoids like this compound involves five-carbon precursors: dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP) researchgate.net. These precursors combine to form geranyl pyrophosphate (GPP), followed by the addition of another IPP to yield the 15-carbon compound farnesyl pyrophosphate (FPP) researchgate.net. Sesquiterpene synthases then dephosphorylate and cyclize the linear intermediate FPP into various cyclic sesquiterpene scaffolds, including the this compound framework researchgate.net.

In attempted chemical syntheses, precursors like α-ylangene and Brachylaenalones have been investigated . Reagents mentioned in the context of attempted syntheses include Adams catalyst (platinum oxide) for hydrogenation and Raney nickel for reductions . Acid catalysts are used in esterification and hydrolysis reactions vulcanchem.com.

Reaction Conditions and Optimization Strategies in Synthetic Routes

Optimization of synthetic routes to this compound has faced challenges, particularly in achieving high yields and controlling stereochemistry . Early attempts involving cyclization of farnesyl derivatives struggled with low enantiomeric purity . Catalytic hydrogenation of α-ylangene resulted in low yields due to competing side reactions .

While specific optimized reaction conditions for a high-yielding this compound synthesis are not detailed, the challenges highlighted in the search results suggest that controlling stereochemistry and minimizing undesirable side reactions are key areas for optimization in any potential synthetic route .

Strategies for the Generation of this compound Analogs and Derivatives

Strategies for generating this compound analogs and derivatives primarily involve modifying the functional groups present in the this compound structure. The hydroxyl group in this compound is a key site for derivatization.

Esterification: Reaction of this compound with various carboxylic acids via Fischer esterification or similar methods allows for the formation of a range of ylangenyl esters, such as ylangenyl acetate vulcanchem.com. This modifies the polarity and potential biological activity of the molecule.

Oxidation: this compound can undergo oxidation to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (B83412) or chromium trioxide .

Reduction: Reduction of this compound can yield related alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165) .

Substitution: this compound can potentially undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or acids .

These methods allow for the exploration of the structure-activity relationship of this compound and the creation of novel compounds with potentially different properties.

Synthetic Utility of this compound and Its Derivatives in Organic Chemistry

This compound's unique chemical structure, particularly its tricyclic core and the presence of a hydroxyl group and a double bond, makes it a valuable compound in organic synthesis . It can serve as an intermediate in the synthesis of various natural products and pharmaceuticals due to its reactivity and ability to undergo different chemical transformations .

The synthetic utility of this compound and its derivatives stems from the potential for:

Functional Group Transformations: The hydroxyl group can be manipulated through esterification, oxidation, or substitution reactions vulcanchem.com. The double bond can participate in addition reactions.

Building Block for Complex Molecules: The tricyclic sesquiterpene scaffold provides a rigid framework that can be elaborated upon to synthesize more complex molecular structures. While specific examples of this compound being used as a starting material for the synthesis of other complex natural products were not detailed in the provided text, its classification as an intermediate in the synthesis of natural products and pharmaceuticals suggests this potential .

Generation of Bioactive Analogs: Derivatization strategies allow for the creation of analogs with potentially enhanced or altered biological activities, which can be relevant in the development of new therapeutic agents .

The exploration of this compound's reactivity and the development of synthetic routes to its derivatives contribute to the broader field of organic chemistry by providing access to complex molecular scaffolds and facilitating the synthesis of potentially valuable compounds.

Structure Activity Relationships Sar of Ylangenol and Its Analogs

Influence of Specific Functional Groups on Biological Activities (e.g., Hydroxyl Group, Acetyl Group)

Functional groups are pivotal determinants of a molecule's biological activity, mediating its interactions with biological targets tisserandinstitute.orgunina.it. Ylangenol features a primary alcohol (–CH₂OH) positioned at the C-3 carbon of its structure . The presence and specific location of hydroxyl groups within sesquiterpenes and other natural compounds are recognized as significant factors governing their biological actions, such as antibacterial and anti-inflammatory effects phcogrev.comnih.govnih.govresearchgate.net. Research on other classes of compounds, including isoflavones and cyclic dipeptides, underscores the capacity of hydroxyl groups to augment antibacterial efficacy and influence self-assembly characteristics, which in turn can impact bioavailability and target engagement phcogrev.comnih.govresearchgate.net. While the direct influence of an acetyl group on this compound's activity is not explicitly detailed in the provided search results, the acetylation of hydroxyl groups in other molecules is known to modify their polarity, metabolic fate, and affinity for receptors, thereby altering their biological profiles researchgate.netnih.gov. The methanol (B129727) group in this compound represents a distinctive feature of its tricyclic core structure .

CompoundStructural FeaturesNotable Activity (where mentioned)Comparison Point to this compound
This compoundTricyclo[4.4.0.0²,⁷]dec-3-ene, C-3 methanol, methyl, isopropylAntioxidant, Anti-inflammatory, Antibacterial Reference compound
α-YlangeneTricyclo[4.4.0.0²,⁷]dec-3-ene, methyl, isopropyl-Lacks methanol group, different methyl positioning
β-EudesmolEudesmane skeleton, hydroxylAnti-mycetoma Lacks this compound's bicyclic system; highlights OH position
γ-EudesmolEudesmane skeleton, hydroxylAnti-mycetoma Lacks this compound's bicyclic system; highlights OH position
BulnesolDifferent tricyclic structure, alcoholModerate antibacterial Different core structure but also an alcohol
Caryophyllene OxideSesquiterpene epoxideAntioxidant, Antibacterial mdpi.comOften found alongside this compound in active essential oils mdpi.com

Stereochemical Considerations and Their Impact on Biological Potency

Stereochemistry, which pertains to the three-dimensional arrangement of atoms within a molecule, is a critical determinant of biological activity nih.govmgscience.ac.inmichberk.commdpi.com. Chirality, a form of stereoisomerism where a molecule is non-superimposable on its mirror image, can result in enantiomers exhibiting significantly different biological properties, including variations in target binding, metabolic pathways, and therapeutic outcomes nih.govmgscience.ac.inmichberk.commdpi.comlibretexts.org. Although the absolute configuration of this compound is currently under investigation, related sesquiterpenoids such as α-ylangene display stereochemical specificity at multiple carbon centers . Studies on other chiral molecules demonstrate that even subtle differences in stereochemistry can lead to substantial disparities in biological potency and activity, with instances where one enantiomer is biologically active while the other is inactive or even detrimental nih.govmichberk.commdpi.com. Computational models of this compound suggest that its tricyclic system adopts a boat-chair conformation, a spatial arrangement stabilized by non-covalent interactions influenced by the positioning of its substituent groups . These conformational preferences, which are dictated by stereochemistry, can influence the manner in which this compound interacts with biological macromolecules.

Computational and In Silico Approaches to SAR Studies

Computational and in silico methodologies serve as valuable tools for predicting and unraveling the SAR of compounds like this compound tisserandinstitute.orgnist.govmdpi-res.com. These approaches offer a complementary perspective to experimental studies by providing insights into molecular characteristics, potential interactions with biological targets, and predictions of biological activities tisserandinstitute.orghorizonepublishing.comscielo.br. In silico evaluations, such as those based on Lipinski's rule-of-five, can provide preliminary assessments of a compound's suitability as a drug candidate, including its predicted bioavailability horizonepublishing.comscielo.br. Molecular docking simulations can forecast how a molecule might bind to a protein target, offering details about the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions) and the energetically favorable binding pose, which are directly related to its biological activity mdpi-res.com. Computational studies have been employed to understand the stereochemistry and conformational preferences of this compound's core structure . While extensive detailed computational SAR studies specifically focused on the various activities of this compound were not prominently featured in the search results, in silico methods are increasingly utilized in natural product research to explore the potential activities of compounds based on their structural features and predicted molecular interactions tisserandinstitute.orgmdpi-res.comhorizonepublishing.comscielo.br.

Computational MethodApplication in SAR StudiesRelevance to this compound
In Silico PredictionPredicting bioavailability, adherence to drug-likeness rules.This compound has been evaluated in silico regarding Lipinski's rule-of-five and solubility horizonepublishing.com.
Molecular DockingPredicting binding affinity and interaction modes with targets.Used for related compounds to understand target interactions mdpi-res.com. Can be applied to this compound.
Conformational AnalysisUnderstanding preferred 3D shapes and stability.Computational models suggest this compound's boat-chair conformation .

Biological Activities and Molecular Mechanisms of Ylangenol

Anti-inflammatory Activity

Ylangenol has demonstrated anti-inflammatory properties. researchgate.netsemanticscholar.org Its anti-inflammatory effects are associated with its ability to modulate key processes involved in the inflammatory response.

Inhibition of Lipopolysaccharide-Induced Macrophage Activation

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the release of pro-inflammatory mediators. researchgate.netnih.gov Studies have shown that this compound can inhibit LPS-induced macrophage activation. semanticscholar.org This suggests that this compound may interfere with the signaling pathways triggered by LPS in macrophages, thereby reducing the inflammatory response.

Modulation of Pro-inflammatory Cytokines

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), play crucial roles in the initiation and propagation of inflammation. mdpi.comnih.govguidetopharmacology.orgnih.gov Elevated levels of these cytokines are associated with various inflammatory diseases. Research indicates that this compound can modulate the production or activity of these pro-inflammatory cytokines. semanticscholar.org By reducing the levels or inhibiting the action of TNF-α, IL-6, and IL-1β, this compound may help to mitigate inflammatory processes.

CytokineRole in InflammationModulation by this compound
TNF-αInduces expression of inflammatory mediators, promotes osteoclast differentiation. mdpi.comnih.govModulated semanticscholar.org
IL-6Promotes Th17 differentiation, stimulates RANKL expression, involved in joint damage. mdpi.comModulated semanticscholar.org
IL-1βKey mediator of inflammation, produced by activated macrophages. guidetopharmacology.orgModulated semanticscholar.org

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses, controlling the expression of numerous genes involved in the production of pro-inflammatory cytokines, chemokines, and enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). wikipedia.org Activation of the NF-κB pathway is often triggered by inflammatory stimuli such as LPS. Studies suggest that this compound can inhibit the activation of the NF-κB signaling pathway. semanticscholar.orgwikipedia.org By blocking this pathway, this compound can suppress the downstream production of inflammatory mediators, contributing to its anti-inflammatory effects.

Antioxidant Activity

This compound has also demonstrated antioxidant activity. nih.govresearchgate.netsemanticscholar.org Antioxidants play a vital role in protecting cells from damage caused by reactive oxygen species (ROS).

Neutralization of Reactive Oxygen Species (ROS)

Reactive Oxygen Species (ROS) are highly reactive molecules that can cause oxidative stress and damage to cellular components, contributing to inflammation and various diseases. This compound has been shown to neutralize ROS. nih.govsemanticscholar.orgnih.gov This direct scavenging of free radicals helps to reduce oxidative damage and protect cells.

Upregulation of Endogenous Antioxidant Enzymes

The body has its own defense system against oxidative stress, which includes endogenous antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). frontiersin.orgwikipedia.org These enzymes help to detoxify harmful molecules and maintain cellular redox balance. Some research suggests that this compound may induce or upregulate the expression of these endogenous antioxidant enzymes. semanticscholar.org By enhancing the activity of HO-1 and NQO1, this compound could bolster the cellular defense against oxidative stress.

EnzymeRole in Antioxidant DefenseUpregulation by this compound
HO-1Involved in the degradation of heme, producing biliverdin, carbon monoxide, and iron, which have antioxidant effects. frontiersin.orgSuggested semanticscholar.org
NQO1Catalyzes the two-electron reduction of quinones, protecting against oxidative stress. wikipedia.orgSuggested semanticscholar.org

Mechanisms of Free Radical Scavenging (e.g., DPPH, ABTS, FRAP)

This compound is characterized by its antioxidant properties, which involve the neutralization of free radicals and the reduction of oxidative stress at the cellular level. biosynth.com Its mode of action includes the interruption of free radical chain reactions, thereby protecting cellular membranes and biomolecules from oxidative damage. biosynth.com

Antioxidant activity is commonly evaluated using in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power). sci-hub.seuminho.ptredalyc.org These assays measure the capacity of a compound to scavenge free radicals or reduce metal ions. Ylang-ylang essential oil, which contains this compound, has demonstrated significant radical scavenging capabilities in DPPH assays, with IC50 values varying between 1.57 and 3.5 mg/mL. mdpi.com

While specific data on this compound's activity in ABTS and FRAP assays were not directly found, these methods are standard for assessing antioxidant potential and are likely relevant to further elucidate this compound's free radical scavenging mechanisms. The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing its decolorization. sci-hub.sewikipedia.org The ABTS assay involves the generation of a blue-green ABTS radical cation, which is then reduced by antioxidants. redalyc.orgwikipedia.org The FRAP assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). nih.govresearchgate.net

Antimicrobial Activity

This compound exhibits antibacterial properties against a range of pathogenic bacteria. chembk.com This activity is attributed, in part, to its ability to disrupt bacterial cell membranes, leading to cell lysis and death.

Efficacy against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Escherichia coli)

In vitro studies have shown that this compound, as a component of ylang-ylang essential oil, is effective against both Gram-positive and Gram-negative bacteria. mdpi.com Specifically, ylang-ylang essential oil has shown promising inhibition zones and minimum inhibitory concentrations against bacteria such as Staphylococcus aureus and Escherichia coli. mdpi.com These results underscore the inherent antibacterial properties of ylang-ylang essential oil, suggesting its potential as a reliable antimicrobial agent against these bacterial strains. mdpi.com

Research indicates that ylang-ylang essential oil exhibits antimicrobial activity against various microorganisms, including bacteria like Staphylococcus aureus and Escherichia coli. mdpi.com The effectiveness against E. coli can show variability depending on factors like extraction time. mdpi.com

Efficacy against Fungi

Ylang-ylang essential oil, containing this compound, has also demonstrated efficacy against fungi, such as Candida albicans and Aspergillus niger. mdpi.com Essential oils, in general, display antifungal activities by causing irreversible damage to the membrane permeability and osmotic balance of fungal cells. nih.gov

Disruption of Microbial Cell Membranes

A key mechanism by which this compound, as part of essential oils, exerts its antimicrobial effect is through the disruption of microbial cell membranes. researchgate.net This disruption can lead to increased membrane permeability and leakage of intracellular contents, ultimately resulting in cell death. researchgate.net Studies on the mechanism of action of ylang-ylang essential oil indicate that it disrupts bacterial cell membranes, leading to cell lysis and death.

Inhibition of Microbial Enzymatic Activities

While direct information on this compound's specific inhibition of microbial enzymatic activities was not extensively detailed in the provided results, essential oil components are known to interact with vital cellular constituents, including membrane proteins and enzymes, which can disrupt cellular processes and lead to cell death. nih.gov Further research is needed to fully elucidate the extent to which this compound specifically inhibits microbial enzymes.

Anti-biofilm Formation Mechanisms

Information specifically detailing this compound's anti-biofilm formation mechanisms was not found within the provided search results. Research on the anti-biofilm properties of essential oils and their components is an active area, and future studies may explore this compound's potential in this regard.

Other Investigated Biological Activities (Focus on Mechanisms)

Research into the biological activities of this compound extends beyond primary applications, exploring its potential in diverse therapeutic areas. These investigations delve into the molecular mechanisms underlying its observed effects, providing insights into its pharmacological profile.

Anti-venom/Procoagulant Activity Mechanisms

Snake venoms can disrupt the hemostatic system through either anticoagulant or procoagulant mechanisms. Procoagulant venoms activate zymogen forms of blood-clotting enzymes, leading to thrombin generation and subsequent fibrin (B1330869) clot formation. venomdoc.com Snake venom metalloproteases (SVMPs) are primarily responsible for the procoagulant action of certain venoms, such as Vipera ammodytes. venomdoc.com Kallikrein-scaffold serine proteases also contribute to Factor X activation, though their concentration in venom is typically low. venomdoc.com Metalloprotease inhibitors have been shown to restore clotting, consistent with SVMPs driving procoagulant potency. venomdoc.com Some studies on plant extracts containing compounds like this compound have demonstrated anti-venom properties, including the inhibition of phospholipase A2 and procoagulant effects. researchgate.net These extracts have been shown to neutralize the lethal activity, phospholipase activity, edema-forming activity, fibrinolytic activity, and hemorrhagic activity of certain venoms. researchgate.net The mechanisms involve the reduction of venom-induced effects on clotting factors and enzymes. researchgate.netnih.govfrontiersin.org

Neuroprotective Mechanisms

Neuroprotective effects involve mechanisms that protect neurons from damage or degeneration. Studies on various natural compounds, including those found in essential oils that may contain this compound, have explored their potential in neuroprotection. Some mechanisms implicated in neuroprotection include the inhibition of amyloid-beta protein aggregation and the inhibition of acetylcholinesterase. researchgate.net Antioxidant activities and the scavenging of reactive oxygen species (ROS) are also considered important neuroprotective mechanisms. researchgate.netscispace.com While this compound has been identified as a component in some essential oils studied for neuroprotective effects, specific detailed mechanisms directly attributed solely to this compound's neuroprotective action require further focused investigation. researchgate.netmdpi.comnih.gov

Acetylcholinesterase Inhibition Mechanisms

Acetylcholinesterase (AChE) is an enzyme that hydrolyzes acetylcholine (B1216132), a crucial neurotransmitter. nih.gov Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. nih.gov This mechanism is a target for treating conditions characterized by cholinergic deficiency. nih.gov Natural compounds, including some found in essential oils, have been investigated for their AChE inhibitory activity. researchgate.netnih.govmdpi.com The potential activity of an AChE inhibitor can be influenced by the presence of functional groups like hydroxyl and methoxyl groups, as well as the presence of a cationic part in the molecule. mdpi.com Inhibitors can act competitively or non-competitively by binding to the active site or other sites on the enzyme, respectively. mdpi.comnih.govtmc.edu While this compound has been detected in essential oils exhibiting anticholinesterase properties, specific studies detailing this compound's direct mechanism of AChE inhibition, such as its binding site or kinetic profile, are needed. researchgate.net

α-Glucosidase Inhibition Mechanisms

Alpha-glucosidase (α-glucosidase) is an intestinal enzyme that breaks down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibiting α-glucosidase can delay glucose absorption, thereby reducing postprandial blood glucose levels, a strategy for managing type 2 diabetes. nih.govmdpi.comresearchgate.net Natural compounds, particularly flavonoids, have shown potential as α-glucosidase inhibitors. mdpi.comnih.govmdpi.com These inhibitors can bind to the active site of α-glucosidase, inducing conformational changes and exerting different types of inhibition, including competitive, non-competitive, and mixed-type inhibition. mdpi.comnih.gov Structure-activity relationship analysis suggests that factors like hydroxylation can enhance inhibitory activity. mdpi.comnih.govmdpi.com While the search for natural α-glucosidase inhibitors is ongoing, specific research detailing this compound's direct inhibitory effect and its precise mechanism on this enzyme is necessary. researchgate.net

Anti-angiogenic Mechanisms in Pre-clinical Models

Angiogenesis, the formation of new blood vessels, is critical for the growth and metastasis of solid tumors. nih.govresearchgate.netnih.gov Inhibiting angiogenesis is a therapeutic strategy in cancer treatment. nih.govresearchgate.netnih.gov Pre-clinical models, such as HUVEC cell cultures, chick chorioallantoic membrane (CAM) assays, and transgenic zebrafish models, are used to evaluate the anti-angiogenic potential of compounds. researchgate.netnih.gov These studies often focus on the inhibition of key angiogenic pathways, such as the vascular endothelial growth factor (VEGF) signaling pathway, which plays a crucial role in endothelial cell proliferation, migration, and survival. nih.govresearchgate.netvideleaf.com While various natural compounds have demonstrated anti-angiogenic effects in pre-clinical settings by targeting factors like VEGF and matrix metalloproteinases (MMPs), specific studies investigating the anti-angiogenic mechanisms of this compound in these models are required to elucidate its potential in this area. researchgate.net

Modulation of Cellular Pathways and Gene Expression (e.g., igf1, nf-κB)

Cellular pathways and gene expression are fundamental to various biological processes, including inflammation, cell growth, and survival. The insulin-like growth factor 1 (IGF-1) signaling pathway, involving PI3K/AKT and Ras/MAPK cascades, regulates cell proliferation, differentiation, and survival, and can be implicated in disease processes and viral infections. researchgate.netdovepress.comnumberanalytics.commdpi.com The NF-κB signaling pathway is a key regulator of inflammatory responses and can influence the expression of inflammatory factors and matrix metalloproteinases. researchgate.netdovepress.comnih.gov Modulation of these pathways can have significant therapeutic implications. For instance, IGF-1 has been shown to inhibit the NF-κB, p38 (MAPK), and PI3K/AKT signaling pathways, thereby preventing MMP expression. dovepress.com Eugenol, another natural compound, has been found to modulate the NOD1-NF-κB signaling pathway by targeting the NF-κB protein. nih.gov While the modulation of pathways like IGF-1 and NF-κB by various compounds is an active area of research, specific studies detailing how this compound directly modulates these or other cellular pathways and gene expression (such as igf1 or nf-κB) are needed to understand its effects at this molecular level.

Advanced Research Methodologies for Ylangenol Studies

Extraction and Isolation Techniques from Natural Sources

The initial steps in studying Ylangenol from botanical sources involve efficient extraction and subsequent isolation to obtain the compound in a purified form.

Steam Distillation

Steam distillation is a widely utilized method for isolating volatile compounds like this compound from plant matrices, particularly from ylang-ylang flowers. vulcanchem.comresearchgate.netmdpi.com This technique leverages the volatility of this compound in the presence of steam, enabling its separation from less volatile plant components. The typical process involves generating superheated steam that passes through the plant material. Volatile compounds, including this compound, are carried with the steam to a condenser, where they cool and liquefy. The resulting mixture of water and essential oil (containing this compound) is then subjected to phase separation to collect the essential oil. Studies on Brachylaena hutchinsii heartwood have shown that steam distillation yields a crude essential oil containing this compound alongside other compounds such as copaene (B12085589) and ylangene (B227469) derivatives. While highly scalable, steam distillation is an energy-intensive process. Comparative analysis suggests that prolonged steam exposure (6–8 hours) can increase this compound yield but also carries the risk of thermal degradation.

Solvent Extraction (e.g., diethyl ether, petroleum ether)

Solvent extraction is another important technique for obtaining this compound from plant sources. Non-polar solvents such as diethyl ether and petroleum ether are often preferred for this process due to their compatibility with this compound's hydrophobic nature. chembk.comchembk.com Ethyl acetate (B1210297) has also been successfully employed in techniques like Soxhlet extraction. Efficient solvent extraction relies on critical parameters, including solvent polarity, temperature, and extraction cycles. Non-polar solvents maximize selectivity for non-polar compounds like this compound. Temperatures between 60–80°C are considered optimal for solubility without causing degradation of this compound. Performing 10–12 extraction cycles generally ensures exhaustive extraction of the target compound. Research using Soxhlet extraction on Brachylaena hutchinsii heartwood demonstrated that ethyl acetate achieved a this compound recovery rate of 1.4% w/w, which was higher than that obtained with methanol (B129727) (0.9%). Optimizing the solvent-to-material ratio is also crucial; a 10:1 ratio has been shown to maximize this compound recovery in Soxhlet extraction, balancing solvent usage with saturation limits. Lower ratios can significantly reduce yield, while higher ratios offer negligible improvements.

Fractional Distillation for Purification

Following initial extraction, purification steps are necessary to isolate this compound from other co-extracted compounds. Fractional distillation can be employed as a purification technique. nih.gov Additionally, preparative gas chromatography (GC) is considered critical for isolating this compound from co-extracted terpenes. Fractionation of essential oils using a polar capillary column, such as DB-WAX, has been shown to achieve high purity levels (e.g., 98%) for this compound, although this method may result in a loss of recovery (e.g., 30%).

Advanced Spectroscopic and Chromatographic Characterization

Once isolated, advanced analytical techniques are essential for the comprehensive characterization of this compound, confirming its identity, determining its composition, and elucidating its structure.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS), including GC-MS/MS, is a powerful hyphenated technique widely used for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound in complex mixtures such as essential oils and plant extracts. mdpi.comchemfaces.comresearchgate.nethorizonepublishing.comscribd.comjocpr.commendeley.comresearchgate.netplantaedb.comubbcluj.romdpi.comnih.govresearchgate.netnih.gov GC separates the different components based on their volatility and interaction with the stationary phase of the column, while MS provides mass spectral data that aids in their identification. researchgate.netjocpr.com

GC-MS analysis has been instrumental in identifying this compound as a component in various plant sources, including Brachylaena hutchinsii , Laggera pterodonta chemfaces.comresearchgate.net, Eryngium planum researchgate.netubbcluj.ro, Chrysopogon zizanioides horizonepublishing.commendeley.comresearchgate.net, Ferula Sumbul scribd.com, Daucus carota jocpr.com, Litsea leytensis and Piper philippinum mdpi.comnih.gov, and Jatropha species nih.gov.

Typical GC-MS parameters employed in the analysis of essential oils containing this compound include the use of capillary columns (e.g., HP5-MS, DB-WAX) researchgate.netjocpr.commdpi.com, helium as the carrier gas with a constant flow rate (e.g., 1 mL/min or 1.2 mL/min) mdpi.comscribd.commdpi.com, and specific oven temperature programs designed to achieve optimal separation of the diverse volatile compounds. mdpi.comjocpr.commdpi.com Injector temperatures are commonly set around 250°C. scribd.commdpi.com Electron ionization (EI) at 70 eV is a standard ionization method used in MS. mdpi.com The mass range scanned typically covers from 30 or 50 m/z up to 550 or 1000 m/z. mdpi.comjocpr.com Identification of compounds is often performed by comparing their mass spectra and retention indices with those in mass spectral libraries like NIST. jocpr.comnih.gov

GC-MS analysis provides detailed compositional profiles of essential oils. For example, studies have identified this compound alongside numerous other terpenes and sesquiterpenes in different plant extracts. mdpi.comchemfaces.comresearchgate.nethorizonepublishing.comscribd.comjocpr.commendeley.comresearchgate.netubbcluj.romdpi.comnih.govresearchgate.netnih.gov The relative abundance of this compound can vary depending on the plant source and extraction method. jocpr.com

Data from GC-MS analysis can be presented in tables showing retention times, retention indices, and percentage area of identified compounds.

Compound NameRetention Index (RI) (HP-5MS)Retention Index (RI) (DB-WAX)Area % (Example Source)
This compound1590 nih.gov1576 nih.gov0.770 ± 0.293 (L. leytensis EO) nih.gov
This compound1698 nih.gov1693 nih.gov0.24 (Jatropha species EO) nih.gov
This compound14.556 (RT) scribd.com-0.21 (Ferula Sumbul EO) scribd.com
This compound19.728 (RT) researchgate.net19.729 (RT) researchgate.net0.31 (Eryngium planum EO - HD) researchgate.net
This compound69.69 (RI) researchgate.net73.74 (RI) researchgate.net0.34 (Eryngium planum EO - UAHD) researchgate.net

Note: Retention times (RT) and Retention Indices (RI) can vary depending on the GC column and parameters used.

Electron ionization mass spectrometry (EI-MS) of this compound reveals characteristic fragmentation patterns that aid in its identification. The molecular ion peak is observed at m/z 220.35 [M]⁺, corresponding to its molecular formula C₁₅H₂₄O. Key fragment ions include m/z 205 [M–CH₃]⁺, m/z 177 [M–C₃H₇]⁺, and m/z 121 [C₈H₉O]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a fundamental technique for the detailed structural elucidation of organic compounds like this compound. biosynth.comresearchgate.net NMR provides information about the number and type of hydrogen and carbon atoms in a molecule, as well as their connectivity and spatial arrangement.

¹H NMR spectroscopy provides signals (chemical shifts, multiplicities, and coupling constants) for each distinct hydrogen environment in the molecule. For this compound, characteristic ¹H NMR signals have been reported, correlating with its tricyclic framework and functional groups.

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H1.08SingletC-1 CH₃
¹H1.10DoubletC-8 CH(CH₃)₂
¹H3.45MultipletC-3 CH₂OH

¹³C NMR spectroscopy provides signals for each unique carbon environment. The chemical shifts in ¹³C NMR are particularly useful in identifying different types of carbon atoms (e.g., primary, secondary, tertiary, quaternary, alcoholic). For this compound, a characteristic ¹³C NMR signal is observed at δ 71.2 ppm, corresponding to the quaternary carbon atom at C-3 bearing the methanol group. The methyl carbon at C-1 resonates at δ 24.7 ppm.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to confirm the assignments made in 1D NMR spectra and to establish connectivity between different parts of the molecule. chemfaces.com These techniques provide crucial information about proton-proton couplings (COSY), direct carbon-proton correlations (HSQC), and long-range carbon-proton correlations (HMBC), allowing for the complete assignment of the NMR signals and confirmation of the proposed structure. chemfaces.com

NMR analysis has been used to confirm the structure of this compound isolated from various sources. chemfaces.comresearchgate.net

Biochemical and Cellular Assay Design for Mechanistic Evaluation

Biochemical and cellular assays are essential tools for investigating the mechanisms by which this compound exerts its biological effects at the cellular and molecular levels. These assays are designed to evaluate specific activities, such as anti-inflammatory responses, antioxidant capacity, antimicrobial effects, and enzyme interactions.

In Vitro Models for Inflammation Studies

In vitro models are frequently employed to study the anti-inflammatory properties of natural compounds like this compound. Research indicates that this compound has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). For instance, studies have shown that this compound reduced nitric oxide (NO) release in RAW264.7 macrophages, highlighting its potential as an anti-inflammatory agent. Furthermore, a study found that this compound significantly reduced the levels of cytokines such as IL-6 in LPS-stimulated macrophages. These in vitro approaches, often using stimulated cell lines, are critical for understanding the cellular pathways modulated by this compound in inflammatory responses. nih.gov

Advanced Free Radical Scavenging Assays

Advanced free radical scavenging assays are utilized to evaluate the antioxidant activity of this compound, which involves the neutralization of free radicals and the reduction of oxidative stress at the cellular level. biosynth.com this compound is characterized by its antioxidant properties, and its mode of action includes the interruption of free radical chain reactions, thereby protecting cellular membranes and biomolecules from oxidative damage. biosynth.com Common assays for assessing free radical scavenging activity include DPPH, ABTS (TEAC), ORAC, and DMPD assays, which measure the ability of an antioxidant to scavenge stable free radicals. nih.govmdpi.comresearchgate.net While specific quantitative data for this compound from these advanced assays were not detailed in the search results, the application of such methodologies is standard practice for evaluating the antioxidant potential of compounds like this compound. nih.govnih.govfrontiersin.org

Microbial Growth Inhibition and Biofilm Assays (e.g., Broth Microdilution Volatilization Assay)

This compound exhibits antibacterial properties against a range of pathogenic bacteria by disrupting bacterial cell membranes, leading to cell lysis and death. In vitro studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria. Microbial growth inhibition assays, such as the broth microdilution method, are used to determine the minimum inhibitory concentration (MIC) of compounds like this compound against various bacterial strains. mdpi.commdpi.com

The broth microdilution volatilization assay is a specific method designed to assess the antibacterial potential of volatile agents in both liquid and vapor phases. nih.govmdpi.comnih.gov This method is suitable for high-throughput screening of volatile compounds. nih.govmdpi.com Although a study evaluating essential oils containing this compound against Staphylococcus aureus using the broth microdilution volatilization assay did not show anti-staphylococcal effect for the tested oils, the methodology itself is relevant for studying the potential volatile antimicrobial activity of this compound. mdpi.comresearchgate.net Biofilm assays are also crucial, as bacterial biofilms contribute significantly to antibiotic resistance. nih.govchiet.edu.eg These assays evaluate the ability of a compound to inhibit biofilm formation or disrupt preformed biofilms. mdpi.comnih.gov

Enzyme Inhibition Kinetics and Mechanism Studies

Enzyme inhibition kinetics and mechanism studies are employed to understand how this compound interacts with specific enzymes, potentially modulating their activity. This involves determining kinetic parameters and identifying the type of inhibition (e.g., competitive, noncompetitive, uncompetitive). nih.govmdpi.commlsu.ac.in While the search results did not provide specific data on this compound's enzyme inhibition kinetics, this methodology is a fundamental approach in biochemical research to elucidate the molecular targets and mechanisms of action of bioactive compounds. solubilityofthings.com Studies on enzyme inhibition can provide insights into how this compound might interfere with enzymatic pathways involved in various biological processes, such as inflammation or microbial growth.

Molecular Biology and Gene Expression Analysis

Isotopic Labeling and Tracer Studies for Metabolic Flux

Isotopic labeling and tracer studies are fundamental techniques for quantitatively analyzing metabolic pathways and determining metabolic fluxes. Metabolic flux analysis (MFA) utilizes stable isotope-labeled tracers, such as ¹³C-labeled substrates, to track the movement of atoms through metabolic networks. mpg.defrontiersin.orgnih.govresearchgate.net By measuring the isotopic enrichment patterns in intracellular metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can infer the rates at which these metabolites are interconverted. frontiersin.orgnih.govresearchgate.net This approach provides a dynamic view of metabolism, revealing how pathways contribute to the synthesis or degradation of a compound like this compound and how these fluxes change under different conditions. mpg.defrontiersin.org The labeling patterns of metabolites are a direct consequence of metabolic fluxes, and changes in these patterns indicate alterations in flux. frontiersin.org MFA can determine the relative contributions of converging metabolic pathways when they produce substrates with distinct labeling patterns for a shared product. nih.govresearchgate.net While traditional stable isotope labeling analyses have been targeted, focusing on a limited set of metabolites, recent advancements allow for non-targeted, global analysis of labeling patterns. frontiersin.org Combining experimental isotopic labeling data with biochemical reaction networks enables computational estimation of metabolic fluxes and prediction of network responses to modifications. mpg.de

Enzyme Characterization and Heterologous Expression Systems

Understanding the enzymes involved in the biosynthesis or metabolism of this compound is critical. Enzyme characterization involves determining the kinetic parameters, substrate specificity, and reaction mechanisms of these enzymes. Heterologous expression systems are powerful tools for producing sufficient quantities of these enzymes for detailed study. nih.govescholarship.orgmicrobiologyjournal.orgsciopen.com By cloning the genes encoding the relevant enzymes into expression vectors and introducing them into host organisms like Escherichia coli or Aspergillus oryzae, researchers can achieve high levels of protein production. nih.govmicrobiologyjournal.orgsciopen.com This allows for purification and subsequent in vitro characterization of the enzyme's activity. nih.govsciopen.comnih.gov Heterologous expression can also be used to investigate entire biosynthetic gene clusters (BGCs) responsible for natural product synthesis, facilitating genome mining and the characterization of cryptic pathways. escholarship.org This approach centralizes the production of target proteins from various sources into a single host strain, saving time and resources. nih.gov Challenges can include expressing soluble proteins and ensuring correct post-translational modifications in the heterologous host. nih.govescholarship.org

Transcriptomic and Proteomic Correlation for Pathway Analysis

Transcriptomic and proteomic analyses provide snapshots of gene expression (mRNA levels) and protein abundance within a biological system. mdpi.comnih.govnih.govfrontiersin.orgbiorxiv.org Integrating data from both transcriptomics and proteomics offers a more comprehensive understanding of the molecular mechanisms underlying biological processes, including metabolic pathways related to compounds like this compound. mdpi.comnih.govnih.gov While transcriptomic data indicates the potential for protein production, proteomic data reveals the actual protein levels, which are the functional molecules in cells. frontiersin.org Correlating changes in mRNA levels with changes in protein abundance can help identify key genes and proteins involved in specific pathways. mdpi.comnih.gov Integrated analysis can reveal enriched signaling pathways and biological processes associated with the presence or effects of a compound. mdpi.comnih.govrjsocmed.com For example, combined transcriptome and proteome analyses have been used to identify pathways related to fatty acid biosynthesis and amino acid metabolism. mdpi.comnih.gov This integrated approach is valuable for elucidating complex biological mechanisms and can provide insights into how this compound might influence cellular processes by affecting gene and protein expression. mdpi.comnih.govnih.govbiorxiv.org

Computational Chemistry and In Silico Modeling

Computational chemistry and in silico modeling techniques play a vital role in modern natural product research, offering cost-effective and efficient ways to predict molecular properties, interactions, and potential biological activities of compounds like this compound.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation (binding pose) and affinity between two molecules, typically a small molecule ligand (like this compound) and a larger biological target (such as a protein). jscimedcentral.comopenaccessjournals.comnih.govmdpi.comresearchgate.net This technique simulates the interaction between the ligand and the target's binding site, such as an active site or binding pocket. openaccessjournals.com By evaluating various factors like hydrogen bonding, van der Waals forces, and electrostatic interactions, scoring functions estimate the binding affinity and stability of the resulting complex. openaccessjournals.com Molecular docking is widely used in drug discovery to identify potential targets for a compound, screen libraries of compounds against a specific target, and predict the binding mode and nature of the active site. jscimedcentral.comopenaccessjournals.comnih.govmdpi.comresearchgate.net It provides a theoretical foundation for understanding the molecular interactions that may underlie the biological effects of this compound. openaccessjournals.comresearchgate.net

Network Pharmacology Analysis for Systems-Level Understanding

Network pharmacology is an approach that investigates the complex interactions between multiple components of a biological system, such as the interactions between compounds, targets, and pathways. rjsocmed.complos.orgresearchgate.net Unlike traditional approaches that focus on single targets, network pharmacology takes a holistic view, which aligns with the multi-component nature of natural products and biological systems. plos.org By constructing networks based on data from various databases, researchers can analyze how a compound like this compound might modulate multiple targets and pathways simultaneously. rjsocmed.complos.org This can help to elucidate the potential mechanisms of action at a systems level and identify the key targets and pathways through which this compound might exert its effects. rjsocmed.complos.orgresearchgate.net Network pharmacology can be applied to understand the potential pharmacological actions of bioactive ingredients and their relationships with specific diseases or conditions. plos.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate the chemical structure or physicochemical properties of a series of compounds with their biological activity. medcraveonline.comwikipedia.orgnih.govtiikmpublishing.comjocpr.com QSAR models aim to establish a quantitative relationship between structural features and activity, allowing for the prediction of the biological activity of new, untested compounds based on their structure. medcraveonline.comwikipedia.orgnih.govjocpr.com These models utilize molecular descriptors that quantify various aspects of a molecule's structure and properties, such as size, shape, lipophilicity, and electronic properties. wikipedia.orgjocpr.com QSAR is a valuable tool in drug discovery and development for prioritizing compounds, designing new molecules with improved activity, and understanding how structural modifications influence biological effects. medcraveonline.comnih.govjocpr.com By applying QSAR to this compound and its potential derivatives, researchers could predict how structural changes might impact its activity and guide the design of compounds with enhanced properties. medcraveonline.comjocpr.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound179519
Ylangene20055075
1-octen-3-ol12661
Phytol5280435
Phytone5280377
Cubebol10991
Estragole8815
β-cubebene160272
Caryophyllene5281515
α-cubebene188289
Copaene122607
δ-cadinene107675
Eremophilene183181
Humulene5281520
(Z, E)-α-Farnesene5280517
Linalool6549
Limonene22311
α-Farnesene5280516
β-pinene14230
Chlorogenic acid1794903
Ferulic acid445858
Rutin5280805
Quercetin5280343
Luteolin5280445
Kaempferol5280863
Crocetin5281232
Isorhamnetin5280371
Beta-sitosterol22976
Baicalin5281607
7-methoxy-2-methylisoflavone65007
Aloe-emodin10469
Menthol156287
Menthofuran6996
Menthyl acetate7963
Menthone10980
Pulegone7363
Eucalyptol2758
Antifungalmycin B-

Interactive Data Table (Example - based on potential QSAR data structure, illustrative as specific this compound QSAR data was not found):

While specific QSAR data for this compound was not found in the search results, a hypothetical interactive table structure based on typical QSAR studies is provided below as an example of how such data could be presented.

Future Directions and Research Gaps in Ylangenol Studies

Further Elucidation of Underexplored Biosynthetic Intermediates and Enzymes

The precise biosynthetic pathway leading to Ylangenol, a complex tricyclic sesquiterpenoid, is not fully elucidated. While the general mevalonate (B85504) pathway or methylerythritol phosphate (B84403) pathway are known to produce the isoprene (B109036) units (isopentenyl pyrophosphate and dimethylallyl pyrophosphate) that are the building blocks for sesquiterpenes like this compound, the specific enzymatic steps and intermediates involved in the cyclization and functionalization to form the unique this compound structure are still underexplored. Studies on related sesquiterpenes, such as attempts to correlate Brachylaenalones with copaene (B12085589) and ylangene (B227469), highlight the complexities and challenges in deciphering these pathways nih.gov. Future research needs to focus on identifying the specific terpene synthases and cytochrome P450 enzymes responsible for the cyclization and oxidation steps, as well as characterizing the transient intermediates formed during this process. Understanding these steps at a molecular level is essential for potential metabolic engineering efforts to produce this compound more efficiently or to generate novel analogs through synthetic biology.

Comprehensive Mechanistic Studies of Observed Biological Activities at the Molecular Level

Although this compound has been reported to exhibit various biological activities, including antioxidant, anti-inflammatory, antibacterial, and cytotoxic properties, the detailed molecular mechanisms underlying these effects are largely unknown uni.lu. Research on other natural products and sesquiterpenoids often involves in-depth studies to identify how these compounds interact with cellular components, modulate signaling pathways, and exert their observed effects uni.luthegoodscentscompany.comwikidata.orgperflavory.com. For this compound, future studies should aim to identify the specific protein targets, enzymes, or receptors that it interacts with. Investigating its influence on key cellular processes, such as oxidative stress pathways, inflammatory cascades, microbial essential functions, or cell death mechanisms, using a combination of biochemical assays, cell biology techniques, and potentially structural biology methods, is necessary to fully understand its pharmacological profile.

Development of Novel and Efficient Synthetic Strategies for this compound and its Bioactive Analogs

The complex, highly oxygenated tricyclic structure of this compound presents significant challenges for its chemical synthesis. Developing novel, efficient, and scalable synthetic routes is crucial for providing sufficient quantities of pure this compound for extensive biological testing and potential commercial applications. Current research in organic synthesis explores various strategies for constructing complex natural products and their analogs nih.govnih.gov. Future work should focus on innovative synthetic methodologies, potentially employing biocatalysis or organocatalysis, to overcome the stereochemical and regiochemical challenges associated with this compound synthesis. Furthermore, developing synthetic strategies for designed analogs of this compound is important for conducting structure-activity relationship (SAR) studies, which can help identify key structural features responsible for its biological activities and potentially lead to the discovery of more potent or selective compounds.

Exploration of Unidentified Biological Targets and Signaling Pathways

Beyond the reported biological activities, the full spectrum of this compound's interactions within biological systems remains to be explored. Identifying previously unknown biological targets and the signaling pathways they are involved in is a critical area for future research. Techniques such as activity-based protein profiling, target deconvolution strategies, and phenotypic screening in various cell-based and in vivo models can help uncover novel interactions. Understanding which signaling cascades are activated or inhibited by this compound could reveal new therapeutic opportunities or provide insights into its biological role in the organisms where it is naturally found. Research into the biological targets and signaling pathways of other natural compounds provides a framework for these investigations wikidata.orgperflavory.comnih.govcalpaclab.com.

Advanced Comparative Studies with Other Sesquiterpenoids for Deeper Structure-Function Insights

This compound belongs to the large and structurally diverse class of sesquiterpenoids, many of which possess significant biological activities. Comparative studies with other sesquiterpenoids that share structural similarities or exhibit similar bioactivities can provide valuable insights into the relationship between chemical structure and biological function uni.lu. Future research should involve systematic comparisons of this compound with related compounds, such as alpha-amorphene or other sesquiterpenes found in similar plant sources, evaluating their activities in parallel assays and analyzing differences in their molecular interactions. This can help pinpoint the specific functional groups or structural motifs in this compound that are essential for its observed effects and guide the design of improved analogs uni.lu.

Integration of Multi-omics Data for a Systems-level Understanding of this compound's Biological Role

To gain a holistic understanding of how this compound affects biological systems, integrating data from multiple "omics" platforms is a promising future direction. Approaches combining genomics, transcriptomics, proteomics, and metabolomics can provide a systems-level view of the molecular changes induced by this compound exposure. By analyzing changes in gene expression, protein levels, and metabolite profiles in response to this compound, researchers can identify affected pathways, predict potential targets, and understand the broader biological context of its activity. This integrated approach can reveal complex interactions and provide a more complete picture of this compound's biological role than traditional single-omics studies.

Q & A

Q. How can traditional medicinal uses of this compound-containing plants inform modern pharmacological studies?

  • Methodological Answer : Conduct ethnobotanical surveys to identify historical applications (e.g., anti-inflammatory or antimicrobial uses). Validate these claims using in vitro models aligned with traditional preparation methods (e.g., aqueous vs. ethanolic extracts) .
  • Data Integration : Compare bioactivity results with phytochemical profiles to isolate synergistic or antagonistic compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.